

In-Depth Technical Guide: Characterization of CAS Number 87427-61-0

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Compound of Interest

2-Bromo-1-(3,4dichlorophenyl)propan-1-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the compound associated with CAS number 87427-61-0. Through rigorous database analysis, it has been determined that this CAS number corresponds to **2-Bromo-1-(3,4-dichlorophenyl)propan-1-one**. This compound is primarily recognized as a process impurity in the synthesis of Bupropion, an antidepressant and smoking cessation aid.[1][2][3][4][5][6][7][8][9] Understanding the physicochemical properties, synthesis, and analytical characterization of this impurity is crucial for quality control and regulatory compliance in the pharmaceutical industry.

This guide summarizes key quantitative data, provides detailed experimental methodologies for its synthesis and analysis, and visualizes relevant workflows and pathways to support researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-1-(3,4-dichlorophenyl)propan- 1-one** is presented in the table below. This data is essential for its handling, analysis, and understanding its behavior in various matrices.



Property	Value	Source
IUPAC Name	2-bromo-1-(3,4- dichlorophenyl)propan-1-one	[1]
Synonyms	1-Bromoethyl 3,4- dichlorophenyl ketone; 2- Bromo-1-(3,4- dichlorophenyl)-1-propanone	[4]
CAS Number	87427-61-0	[1][4][7]
Molecular Formula	C ₉ H ₇ BrCl ₂ O	[1][4][7]
Molecular Weight	281.96 g/mol	[1][4][7]
Appearance	Beige Solid	[7]
Storage	2-8°C Refrigerator	[7]

Synthesis and Characterization Synthesis Protocol

The synthesis of **2-Bromo-1-(3,4-dichlorophenyl)propan-1-one** typically involves the bromination of the corresponding propiophenone. The following is a generalized experimental protocol based on common methods for the synthesis of α -bromo ketones.

Reaction: Bromination of 1-(3,4-dichlorophenyl)propan-1-one.

Reagents and Materials:

- 1-(3,4-dichlorophenyl)propan-1-one
- Bromine (Br₂) or N-Bromosuccinimide (NBS)
- Inert solvent (e.g., Dichloromethane, Chloroform, Carbon tetrachloride)
- Catalyst (e.g., catalytic amount of HBr or a radical initiator like AIBN if using NBS)
- Sodium bicarbonate solution (for workup)



- Anhydrous sodium sulfate (for drying)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve 1-(3,4-dichlorophenyl)propan-1-one in an appropriate inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- If using bromine, cool the solution in an ice bath. Add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is monitored by the disappearance of the bromine color.
- If using N-Bromosuccinimide, add NBS and a catalytic amount of a radical initiator to the solution and reflux the mixture. The reaction progress can be monitored by TLC.
- After the reaction is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any acid and remove unreacted bromine.
- Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
- Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **2-Bromo-1-(3,4-dichlorophenyl)propan-1-one** can be further purified by recrystallization or column chromatography.



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A generalized workflow for the synthesis of **2-Bromo-1-(3,4-dichlorophenyl)propan-1-one**.



Analytical Characterization

The structural confirmation and purity assessment of **2-Bromo-1-(3,4-dichlorophenyl)propan- 1-one** are typically performed using a combination of spectroscopic and chromatographic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, a quartet for the methine proton adjacent to the bromine, and a doublet for the methyl protons.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the dichlorophenyl ring, the carbon bearing the bromine atom, and the methyl carbon.

3.2.2. Mass Spectrometry (MS)

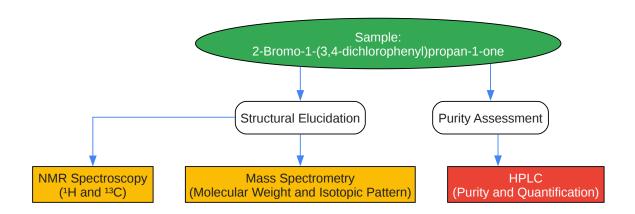
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of **2-Bromo-1-(3,4-dichlorophenyl)propan-1-one** and for its quantification as an impurity in Bupropion. A typical reversed-phase HPLC method would involve:

- Column: C18 stationary phase
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a suitable wavelength.





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A proposed analytical workflow for the characterization of **2-Bromo-1-(3,4-dichlorophenyl)propan-1-one**.

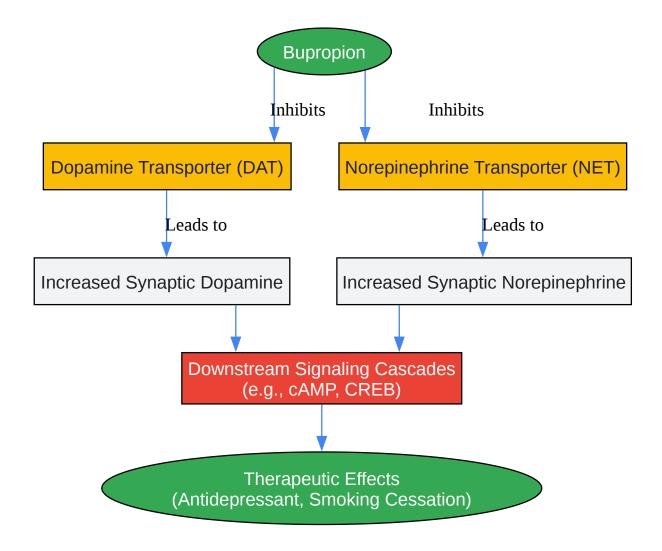
Biological Context and Mechanism of Action

Direct studies on the biological activity and mechanism of action of **2-Bromo-1-(3,4-dichlorophenyl)propan-1-one** are not extensively reported in the public domain. As a known impurity of Bupropion, its primary relevance is in the context of the safety and efficacy of the parent drug.[10] Impurities in pharmaceuticals can potentially have their own pharmacological or toxicological effects.

The parent drug, Bupropion, is an atypical antidepressant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its mechanism of action is distinct from that of selective serotonin reuptake inhibitors (SSRIs). By blocking the reuptake of norepinephrine and dopamine in the synaptic cleft, Bupropion increases the concentration of these neurotransmitters, leading to its antidepressant and smoking cessation effects.

The signaling pathway affected by Bupropion involves the modulation of neurotransmitter levels, which in turn influences downstream signaling cascades in the brain.





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Simplified signaling pathway of Bupropion, the parent drug of the impurity.

Conclusion

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one (CAS 87427-61-0) is a critical reference standard for the quality control of Bupropion. This guide has provided a consolidated overview of its physicochemical properties, a plausible synthetic route, and a standard analytical workflow for its characterization. While the direct biological effects of this impurity are not well-documented, its relationship to Bupropion underscores the importance of its monitoring and control in pharmaceutical manufacturing. The provided information aims to equip researchers, scientists, and drug development professionals with the necessary technical details for their work with this compound.



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